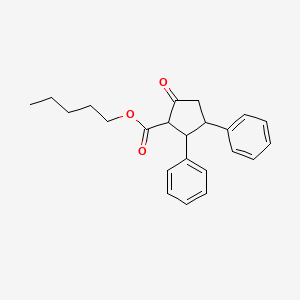
Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester is an organic compound with the molecular formula C23H26O3. It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of two phenyl groups and a pentyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester typically involves the esterification of cyclopentanecarboxylic acid derivatives. One common method is the reaction of cyclopentanecarboxylic acid with pentanol in the presence of an acid catalyst to form the pentyl ester . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 3-oxo-: Another derivative of cyclopentanecarboxylic acid with a ketone group.
Cyclopentanecarboxylic acid, pentyl ester: Lacks the phenyl groups present in the compound of interest.
Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, phenylmethyl ester: Similar structure but with a phenylmethyl ester group instead of a pentyl ester group.
Uniqueness
Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester is unique due to the presence of both phenyl groups and a pentyl ester group, which confer distinct chemical and physical properties
Properties
CAS No. |
1772-57-2 |
|---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
pentyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-2-3-10-15-26-23(25)22-20(24)16-19(17-11-6-4-7-12-17)21(22)18-13-8-5-9-14-18/h4-9,11-14,19,21-22H,2-3,10,15-16H2,1H3 |
InChI Key |
KDJMVGDPIDRSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















